molecular formula C15H12ClNO5 B12454074 2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid

2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid

Cat. No.: B12454074
M. Wt: 321.71 g/mol
InChI Key: ZPOSXRZXXBBNNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.

    Medicine: Explored for its potential neuroprotective effects against glutamate-induced neurodegeneration.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 ion channel. This inhibition prevents the influx of calcium ions, which can modulate various cellular processes. The compound’s selective inhibition of TRPM4, without significant activity against other TRP channels, makes it a valuable tool for studying the physiological and pathological roles of TRPM4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid is unique due to its selective inhibition of TRPM4, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency. This selectivity makes it particularly useful in research focused on TRPM4-related pathways and diseases .

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C15H12ClNO5/c16-11-3-1-2-4-13(11)22-8-14(19)17-12-6-5-9(18)7-10(12)15(20)21/h1-7,18H,8H2,(H,17,19)(H,20,21)

InChI Key

ZPOSXRZXXBBNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)Cl

Origin of Product

United States

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